Lack of 5-Lipoxygenase Inhibition Defines a Critical Selectivity Profile vs. Active Pyrrolidine Derivatives
In a cell-free enzymatic assay, 1-(2-biphenylylcarbonyl)pyrrolidine demonstrated no significant inhibition of 5-lipoxygenase (5-LOX) at a concentration of 100 µM [1]. This contrasts with the significant activity reported for other pyrrolidine derivatives against this target, such as a pyrrolidine amide series that yielded compounds with IC50 values in the low micromolar range [2]. The absence of 5-LOX activity for this compound makes it a valuable negative control or a selective starting point for developing inhibitors against other targets without off-target 5-LOX liability.
| Evidence Dimension | Inhibition of 5-Lipoxygenase |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Active pyrrolidine derivatives (class-level baseline) |
| Quantified Difference | >100 µM difference in activity threshold |
| Conditions | Cell-free enzymatic assay using rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase [1] |
Why This Matters
This data differentiates the compound from active 5-LOX inhibitors, guiding its use in selectivity assays and as a non-inhibitory scaffold in anti-inflammatory research.
- [1] ChEMBL. (n.d.). Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. European Bioinformatics Institute. View Source
- [2] Zhou, P., Xiang, L., Zhao, D., Ren, J., Qiu, Y., & Li, Y. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 252-262. View Source
